molecular formula C9H13FN2OS B1418109 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 478064-58-3

6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B1418109
CAS No.: 478064-58-3
M. Wt: 216.28 g/mol
InChI Key: HCPDCAUHOMCFAG-UHFFFAOYSA-N
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Description

6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone is a synthetic organic compound characterized by its pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: Ethylamine, 3-fluoropropyl bromide, and thiourea.

    Step 1: Ethylamine reacts with thiourea to form an intermediate thiourea derivative.

    Step 2: The intermediate undergoes cyclization to form the pyrimidinone core.

    Step 3: The pyrimidinone core is then alkylated with 3-fluoropropyl bromide under basic conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the fluoropropyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone exerts its effects depends on its interaction with molecular targets. These interactions often involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-[(3-chloropropyl)sulfanyl]-4(3H)-pyrimidinone
  • 6-ethyl-2-[(3-bromopropyl)sulfanyl]-4(3H)-pyrimidinone
  • 6-ethyl-2-[(3-methylpropyl)sulfanyl]-4(3H)-pyrimidinone

Uniqueness

Compared to its analogs, 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-ethyl-2-(3-fluoropropylsulfanyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2OS/c1-2-7-6-8(13)12-9(11-7)14-5-3-4-10/h6H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPDCAUHOMCFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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